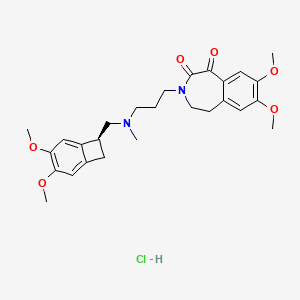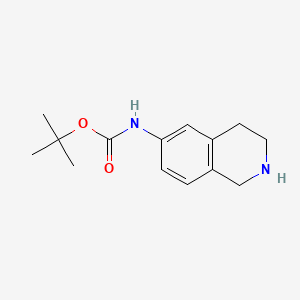
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate” is a chemical compound with the CAS Number: 474539-25-8 . It has a molecular weight of 248.32 . It is in solid form .
Synthesis Analysis
The synthesis of similar compounds has been investigated. For instance, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis
The IUPAC name for this compound is "tert-butyl 1,2,3,4-tetrahydro-6-isoquinolinylcarbamate" . The InChI code is "1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17)" .Chemical Reactions Analysis
Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 248.32 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis Techniques
N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines have been synthesized and treated with n-butyllithium in THF, demonstrating the versatility in creating substituted tetrahydroisoquinolines. This process includes lithiation, followed by trapping with various electrophiles, indicating broad applications in synthetic chemistry (Talk, Duperray, Li, & Coldham, 2016).
Chemical Transformations
The reactivity of substituted tetrahydroisoquinoline carbamates with alkyllithium has been explored, leading to the formation of various compounds like 8-oxoberbines and 8-methyleneberbine. This study showcases the potential for creating a range of chemical structures from tetrahydroisoquinolines (Orito, Miyazawa, Kanbayashi, Tatsuzawa, Tokuda, & Suginome, 2000).
Applications in Drug Synthesis and Marine Drugs
Marine Drug Synthesis
The synthesis of 4H-chromene-2-carboxylic acid derivatives, related to tetrahydroisoquinoline natural products, has been reported. These derivatives are useful for studying the structure-activity relationships of antitumor antibiotics, demonstrating the compound's role in pharmaceutical research (Li, Wang, Wang, Luo, & Wu, 2013).
Stroke Treatment Research
Tetramethylpyrazine nitrones and quinolylnitrones, including those derived from tetrahydroisoquinolines, have been reviewed for their therapeutic applications in stroke treatment. These compounds show promise due to their potent thrombolytic activity and free radical scavenging abilities (Marco-Contelles, 2020).
Corrosion Inhibition and Material Science
- Corrosion Inhibition: Compounds based on 8-hydroxyquinoline, structurally similar to tetrahydroisoquinolines, have been synthesized and evaluated as corrosion inhibitors for carbon steel. These studies reveal the potential of such compounds in protecting materials from corrosion, highlighting an industrial application (Faydy, Lakhrissi, Guenbour, Kaya, Bentiss, Warad, & Zarrouk, 2019).
Safety And Hazards
Orientations Futures
While specific future directions for this compound are not mentioned in the search results, similar compounds have shown potential in various chemical reactions. For instance, the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines has been demonstrated . This suggests that tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate could potentially be explored in similar reactions.
Propriétés
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-5-4-11-9-15-7-6-10(11)8-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRATZZZIMQAPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CNCC2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652382 |
Source


|
| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate | |
CAS RN |
885273-75-6 |
Source


|
| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-6-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

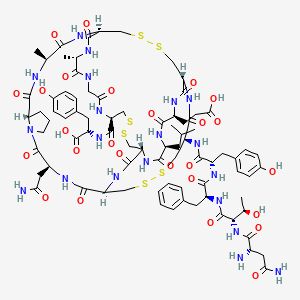
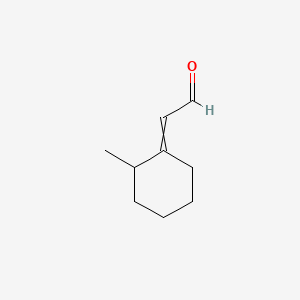
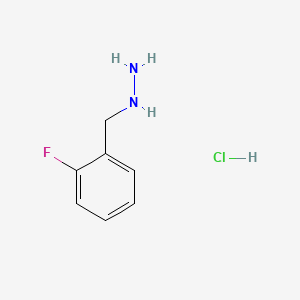

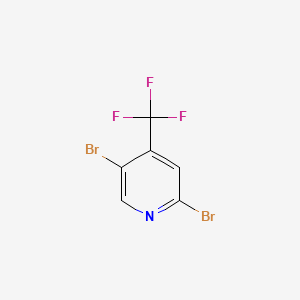
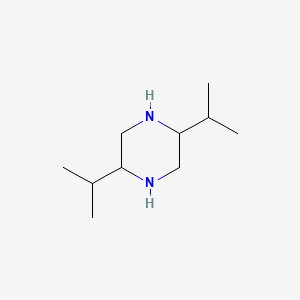
![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B569376.png)
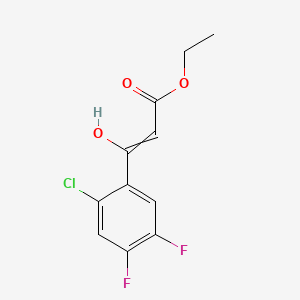
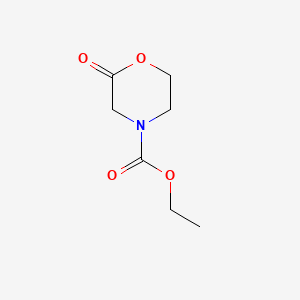
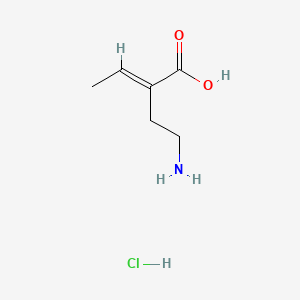
![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)
